molecular formula C14H16ClNO4S B2724989 3-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide CAS No. 1421499-98-0

3-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide

Cat. No.: B2724989
CAS No.: 1421499-98-0
M. Wt: 329.8
InChI Key: HTCNKYRTKNIDPE-UHFFFAOYSA-N
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Description

3-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide is a chemical compound offered for research and development purposes. This sulfonamide derivative features a chloro-methyl substituted benzene core linked to a furan-2-yl-hydroxypropyl side chain via a sulfonamide group. This unique combination of a polar sulfonamide, a hydroxyl group, and aromatic systems (benzene and furan) is characteristic of a class of molecules studied for their potential to interact with biological targets . Compounds with this structural motif are of significant interest in medicinal chemistry and biochemical research. The presence of the sulfonamide group suggests potential for enzyme inhibition, a common mechanism of action for many pharmaceuticals . Researchers investigate similar sulfonamide derivatives for a range of biological activities, which may include anticancer and antimicrobial properties in vitro . The structural architecture of this compound, particularly the furan and chloromethylbenzene components, contributes to its potential binding affinity and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4S/c1-10-11(15)4-2-6-14(10)21(18,19)16-8-7-12(17)13-5-3-9-20-13/h2-6,9,12,16-17H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCNKYRTKNIDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxypropyl group: This step often involves the use of a Grignard reagent or other organometallic compounds to introduce the hydroxypropyl moiety.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the furan ring can interact with biological membranes or proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are outlined below:

Compound Name Benzene Ring Substituents Side Chain Substituents Key Functional Groups Molecular Weight (g/mol) Hypothesized logP*
Target Compound 3-chloro, 2-methyl 3-(furan-2-yl), 3-hydroxypropyl Sulfonamide, furan, hydroxy ~385.8 (calculated) ~2.8
N-[3-(3-Chlorophenyl)-3-Hydroxypropyl]-5-Fluoro-2-Methoxybenzenesulfonamide 5-fluoro, 2-methoxy 3-(3-chlorophenyl), 3-hydroxypropyl Sulfonamide, chlorophenyl, hydroxy ~439.9 (calculated) ~3.5
1-(1-Hydroxynaphthalen-2-yl)-3-(Furan-2-yl)prop-2-ene-1-one (Chalcone 3) 1-hydroxynaphthalen-2-yl 3-(furan-2-yl)propenone Chalcone, furan, naphthol ~308.3 (calculated) ~2.2
Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)carboxamide) None Tetrahydro-2-oxo-3-furanyl Carboxamide, oxolane, chlorophenyl ~296.7 (calculated) ~2.9

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

Physicochemical and Functional Differences

  • Aromatic vs.
  • Sulfonamide vs.
  • Hydroxypropyl Chain : The 3-hydroxypropyl moiety in the target compound increases solubility via hydrogen bonding, whereas ’s chalcone lacks such hydrophilic groups, reducing aqueous stability.

Biological Activity

3-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its unique structural features, including a furan ring and a hydroxypropyl moiety. This compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its potential therapeutic applications.

  • Molecular Formula : C14H16ClNO4S
  • Molecular Weight : 319.80 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group can interfere with bacterial folate synthesis, while the furan ring may enhance membrane permeability and interaction with cellular targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness comparable to traditional antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The mechanism involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, leading to bacterial growth inhibition.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)25

The anticancer mechanism appears to involve apoptosis induction through the activation of caspase pathways and the disruption of mitochondrial membrane potential.

Case Studies

  • Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various sulfonamide derivatives, including our compound. The findings highlighted its strong activity against resistant strains of bacteria, suggesting its potential as a new antibiotic agent .
  • Anticancer Evaluation : In a study reported in Cancer Research, researchers investigated the effects of this compound on breast cancer cells. The results indicated significant reduction in cell viability and increased apoptosis markers, supporting its role as a potential chemotherapeutic agent .

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